Dithionate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

14781-81-8 |

|---|---|

Fórmula molecular |

O6S2-2 |

Peso molecular |

160.13 g/mol |

InChI |

InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

Clave InChI |

RMGVZKRVHHSUIM-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)S(=O)(=O)[O-] |

SMILES canónico |

[O-]S(=O)(=O)S(=O)(=O)[O-] |

Otros números CAS |

14781-81-8 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of the Dithionate Anion

Introduction

The dithionate anion, S₂O₆²⁻, is a sulfur oxoanion derived from dithionic acid (H₂S₂O₆).[1] As the first member of the polythionate series, its structure and properties are of significant interest in inorganic chemistry.[1] this compound is notable for its relative stability compared to other sulfur oxoanions; its salts are not readily oxidized or reduced, and its aqueous solutions can be boiled without decomposition.[1] This stability makes it a useful counter-ion for crystallizing large cation complexes.[2] This guide provides a detailed examination of the chemical structure of the this compound anion, supported by quantitative data and experimental protocols for its characterization.

Molecular Structure and Bonding

The this compound anion possesses a symmetrical structure characterized by a central sulfur-sulfur single bond.[3] Each sulfur atom is in a +5 oxidation state and is tetrahedrally coordinated to the other sulfur atom and three oxygen atoms.[1][3][4] This arrangement gives the anion a structure analogous to ethane, and it can exist in different conformations.[3][5]

The overall chemical formula is S₂O₆²⁻, which can be written semi-structurally as [O₃SSO₃]²⁻ to emphasize the S-S bond.[1] In the solid state, the conformation of the anion is influenced by the counter-ion and the presence of water of crystallization. For instance, in sodium this compound dihydrate (Na₂S₂O₆·2H₂O), the [O₃SSO₃]²⁻ groups adopt a staggered conformation, whereas in anhydrous potassium this compound (K₂S₂O₆), the conformation is nearly eclipsed.[1]

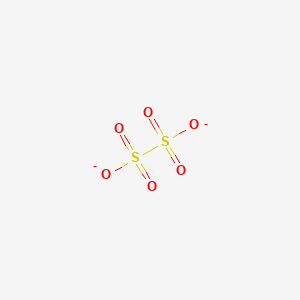

Caption: Ball-and-stick model of the this compound anion (S₂O₆²⁻).

Quantitative Structural Data

The structural parameters of the this compound anion have been determined through X-ray crystallographic studies of its salts. Key quantitative data are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | S₂O₆²⁻ | [3][6] |

| Molecular Weight | 160.13 g/mol | [3][6] |

| Sulfur Oxidation State | +5 | [1][4] |

| S-S Bond Length | ~ 2.15 Å | [5] |

| S-O Bond Length | ~ 1.43 Å | [5] |

| Geometry per S atom | Tetrahedral | [3] |

Experimental Protocol: Structural Determination by Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional structure of the this compound anion is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and conformational details can be derived.

Objective: To determine the precise molecular structure of the this compound anion from a suitable crystalline salt.

Methodology:

-

Preparation of High-Purity Crystals:

-

Synthesize a this compound salt, such as sodium this compound (Na₂S₂O₆), by oxidizing a cooled aqueous solution of sulfur dioxide with manganese dioxide to form manganese this compound, followed by a metathesis reaction with a sodium salt.[5] A common industrial preparation involves the oxidation of sodium bisulfite by manganese dioxide: 2 NaHSO₃ + MnO₂ → Na₂S₂O₆ + MnO + H₂O.[2]

-

Grow single crystals suitable for diffraction, typically >0.1 mm in all dimensions, by slow evaporation of a saturated aqueous solution or by slow cooling. Sodium this compound often crystallizes as a dihydrate (Na₂S₂O₆·2H₂O).[1]

-

-

X-ray Diffraction Data Collection:

-

Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

-

Use a monochromatic X-ray source, such as a copper target tube (Cu Kα radiation), to irradiate the crystal.[7]

-

Rotate the crystal in the X-ray beam and collect a series of diffraction patterns over a wide range of angles using a detector (e.g., a CCD or CMOS detector).[7]

-

-

Structure Solution and Refinement:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Determine the unit cell dimensions and crystal system from the diffraction data.[7]

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Refine the structural model against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible fit with the observed data.

-

The final refined structure yields the precise coordinates of each atom in the this compound anion, allowing for the accurate calculation of S-S and S-O bond lengths and O-S-O and O-S-S bond angles.

-

The logical workflow for this experimental process is outlined in the diagram below.

Caption: Workflow for determining this compound structure via X-ray crystallography.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sodium this compound - Wikipedia [en.wikipedia.org]

- 3. This compound (14781-81-8) for sale [vulcanchem.com]

- 4. testbook.com [testbook.com]

- 5. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 6. This compound | O6S2-2 | CID 3082075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Unraveling the Structural Nuances: A Comparative Analysis of Dithionate and Dithionite

An in-depth technical guide for researchers, scientists, and drug development professionals on the fundamental structural distinctions between dithionate and dithionite ions.

This whitepaper provides a detailed examination of the structural and chemical disparities between two closely named but distinct sulfur oxyanions: this compound ([S₂O₆]²⁻) and dithionite ([S₂O₄]²⁻). A comprehensive understanding of their three-dimensional architecture, bonding characteristics, and the oxidation state of sulfur is paramount for applications ranging from synthetic chemistry to materials science and drug development, where these ions can act as counter-ions, ligands, or reducing agents.

Core Structural and Chemical Differences

The primary distinction between this compound and dithionite lies in the oxidation state of the sulfur atoms and the number of coordinated oxygen atoms, which profoundly influences their molecular geometry, bond lengths, and chemical stability. This compound is characterized by a sulfur-sulfur bond between two SO₃ groups, with sulfur in a +5 oxidation state.[1][2] In contrast, dithionite features a sulfur-sulfur bond between two SO₂ groups, with sulfur in a lower +3 oxidation state.[2][3] This difference in oxidation state and coordination contributes to the significant variance in their reactivity, with dithionite being a potent reducing agent while this compound is comparatively stable.[1][4]

Quantitative Structural and Property Comparison

The following tables summarize the key quantitative data for this compound and dithionite ions, primarily derived from X-ray crystallographic studies of their sodium salts.

Table 1: Comparison of General Properties

| Property | This compound | Dithionite |

| Chemical Formula | [S₂O₆]²⁻[1] | [S₂O₄]²⁻[3] |

| Molar Mass | 160.13 g/mol [1] | 128.13 g/mol [5] |

| Sulfur Oxidation State | +5[1][2] | +3[2] |

| General Stability | Aqueous solutions are stable and can be boiled without decomposition.[1] | Aqueous solutions are unstable and deteriorate.[4] |

| Reactivity | Not readily oxidized or reduced.[1] | Strong reducing agent.[3][4] |

Table 2: Crystallographic and Bond Parameter Comparison

| Parameter | Sodium this compound Dihydrate (Na₂S₂O₆·2H₂O) | Anhydrous Sodium Dithionite (Na₂S₂O₄) |

| Crystal System | Orthorhombic[6] | Monoclinic[7] |

| Space Group | Pnma[6] | P2/c[7] |

| Unit Cell Parameters | a = 6.42 Å, b = 10.75 Å, c = 10.62 Å[6] | a = 6.404 Å, b = 6.559 Å, c = 6.586 Å, β = 119.51°[7] |

| S-S Bond Length | 2.16 Å[6] | 2.39 Å[4] |

| S-O Bond Length | 1.45 Å[6] | ~1.5 Å (average) |

| O-S-S-O Torsional Angle | Staggered conformation in Na₂S₂O₆·2H₂O[1] | Nearly eclipsed (16°) in anhydrous form, gauche (56°) in dihydrated form[4][8] |

Molecular Structure Visualization

The distinct coordination and geometry of this compound and dithionite ions are best understood through visual representation. The following diagrams, generated using the DOT language, illustrate their structures.

Caption: Molecular structure of the this compound ion, [S₂O₆]²⁻.

Caption: Molecular structure of the dithionite ion, [S₂O₄]²⁻.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of this compound and dithionite salts are crucial for obtaining pure materials for research and industrial applications. Below are generalized methodologies based on cited literature.

Synthesis of Sodium this compound

A common laboratory method for the synthesis of sodium this compound involves the oxidation of sodium bisulfite with manganese dioxide.[9]

Experimental Workflow: Synthesis of Sodium this compound

Caption: Workflow for the synthesis of sodium this compound.

Methodology:

-

A solution of sodium bisulfite is prepared.

-

Manganese dioxide is added to the solution, leading to an oxidation reaction.[9]

-

The mixture is stirred, and the reaction progress can be monitored.

-

Upon completion, the solid manganese oxide byproduct is removed by filtration.[9]

-

The resulting solution of sodium this compound is then concentrated, and the product is crystallized.

Another method involves the oxidation of sodium thiosulfate with chlorine.[9]

Synthesis of Sodium Dithionite

Industrial production of sodium dithionite typically involves the reduction of sulfur dioxide.[4][10] Common reducing agents include zinc dust, sodium borohydride, and formate.[4][10]

Experimental Workflow: Synthesis of Sodium Dithionite (Zinc Dust Method)

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. Dithionite - Wikipedia [en.wikipedia.org]

- 4. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 5. Dithionite | O4S2-2 | CID 1086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. Sodium this compound - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Discovery of Dithionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of dithionic acid (H₂S₂O₆). It details the historical context of its discovery by Gay-Lussac and Welter and presents a complete, modern experimental protocol for its preparation. The synthesis involves the oxidation of sulfur dioxide by manganese dioxide to form manganese dithionate, followed by conversion to barium this compound and subsequent reaction with sulfuric acid to yield an aqueous solution of dithionic acid. This guide includes a detailed breakdown of the experimental procedures, a summary of quantitative data, and visual representations of the synthesis workflow to aid in laboratory application.

Discovery and Historical Context

Dithionic acid was discovered in 1819 by the French chemists Joseph Louis Gay-Lussac and M. Welter. Their findings were published in the esteemed scientific journal Annales de Chimie et de Physique. The discovery was part of the broader exploration of sulfur-oxygen compounds during a period of significant advancement in inorganic chemistry.

Chemical Properties

Dithionic acid is a diprotic sulfur oxoacid that is only known to exist in aqueous solution.[1][2] Its salts, known as dithionates, are stable and soluble in water.[2] The this compound ion (S₂O₆²⁻) has a structure analogous to ethane, with the two SO₃ groups in a staggered conformation.[3]

Synthesis of Dithionic Acid

The most common and large-scale synthesis of dithionic acid is a multi-step process that begins with the formation of a this compound salt, which is then converted to the free acid.[1][2][4] The overall process can be broken down into three main stages:

-

Formation of Manganese this compound: A cooled aqueous solution of sulfur dioxide is oxidized with manganese dioxide.[1][2][4]

-

Formation of Barium this compound: The resulting manganese this compound solution is treated with a barium salt, typically barium hydroxide, to precipitate manganese hydroxide and leave barium this compound in solution.[5]

-

Formation of Dithionic Acid: A solution of barium this compound is treated with a stoichiometric amount of sulfuric acid, which precipitates barium sulfate and leaves a pure aqueous solution of dithionic acid.[1][2][4][5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of dithionic acid.

Protocol 1: Synthesis of Barium this compound Dihydrate (BaS₂O₆·2H₂O)

This procedure is adapted from established laboratory preparations.

Materials:

-

Manganese dioxide (MnO₂), finely powdered, high quality (>95%)

-

Sulfur dioxide (SO₂) gas

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Carbon dioxide (CO₂) gas

-

Distilled water

-

Ice

Procedure:

-

Preparation of Manganese this compound Solution:

-

In a suitable flask, create a suspension of 50 g of finely powdered manganese dioxide in 250 mL of water.

-

Cool the suspension in an ice-water bath.

-

Bubble sulfur dioxide gas through the cooled and continuously agitated suspension. The reaction is complete when the black manganese dioxide has dissolved, which can take 2 to 5 hours.

-

-

Conversion to Barium this compound:

-

Dilute the resulting manganese this compound solution to 1500 mL with distilled water and boil to remove any excess sulfur dioxide.

-

To the boiling solution, add 200 g of solid barium hydroxide. This will precipitate manganese (II) hydroxide.

-

Filter the hot solution to remove the manganese hydroxide precipitate.

-

-

Purification and Crystallization:

-

Bubble carbon dioxide gas through the filtrate to precipitate any excess barium hydroxide as barium carbonate.

-

Filter off the barium carbonate precipitate.

-

Evaporate the solution to a volume of about 400 mL.

-

Pass more carbon dioxide through the solution, filter again, and then allow the solution to cool slowly to crystallize the barium this compound dihydrate.

-

Further evaporation of the mother liquor can yield additional crops of crystals.

-

The collected crystals can be recrystallized from water for higher purity.

-

Protocol 2: Preparation of Aqueous Dithionic Acid

Materials:

-

Barium this compound dihydrate (BaS₂O₆·2H₂O), prepared as in Protocol 1

-

Sulfuric acid (H₂SO₄), standardized solution

-

Distilled water

Procedure:

-

Reaction with Sulfuric Acid:

-

Prepare a solution of barium this compound of a known concentration in distilled water.

-

Carefully add a stoichiometric (equivalent) amount of a standardized sulfuric acid solution to the barium this compound solution with constant stirring. This will precipitate barium sulfate (BaSO₄).

-

-

Isolation of Dithionic Acid Solution:

-

Filter the mixture to remove the insoluble barium sulfate precipitate. The filtrate is an aqueous solution of dithionic acid.

-

-

Concentration of Dithionic Acid (Optional):

-

The aqueous solution of dithionic acid can be concentrated by careful evaporation under reduced pressure at a low temperature to avoid decomposition.

-

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of dithionic acid.

| Parameter | Value | Reference(s) |

| Barium this compound Synthesis | ||

| Yield of BaS₂O₆·2H₂O | 55% (based on MnO₂) | [5] |

| Characterization | ||

| Molar Mass of H₂S₂O₆ | 162.14 g/mol | [1] |

| This compound (S₂O₆²⁻) Raman active fundamentals | Unambiguously assigned from single-crystal studies | [3] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis of dithionic acid.

Caption: Workflow for the synthesis of Barium this compound.

Caption: Workflow for the preparation of Dithionic Acid.

Signaling Pathways and Biological Relevance

Currently, there is no established role for dithionic acid in biological signaling pathways. Its relevance to drug development professionals is primarily as a potential sulfur-containing scaffold or starting material in the synthesis of more complex molecules.

Conclusion

This technical guide has provided a detailed account of the historical discovery and a practical, step-by-step methodology for the synthesis of dithionic acid. The provided protocols and quantitative data offer a solid foundation for the laboratory preparation of this compound. The visualizations of the experimental workflows are intended to further clarify the synthesis process for researchers and professionals in the chemical and pharmaceutical sciences. Further research could focus on the exploration of dithionic acid and its derivatives in novel synthetic applications.

References

- 1. Dithionic acid - Wikipedia [en.wikipedia.org]

- 2. en-academic.com [en-academic.com]

- 3. Single-crystal Raman studies and the vibrational spectrum of the this compound ion - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. Evidence of dithionite contribution to the low-frequency resonance Raman spectrum of reduced and mixed-valence cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. upload.wikimedia.org [upload.wikimedia.org]

A Technical Guide to the Thermal Stability of Sodium Dithionate and a Comparative Analysis with Sodium Dithionite

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of sulfur-containing oxoanions, the distinction between sodium dithionate (Na₂S₂O₆) and sodium dithionite (Na₂S₂O₄) is critical due to their significantly different chemical properties and stability. This technical guide provides an in-depth analysis of the thermal stability of sodium this compound, a compound noted for its considerable stability. For a comprehensive understanding and to prevent common confusion, a comparative overview of the thermal behavior of the less stable but more commonly used reducing agent, sodium dithionite, is also presented.[1] This guide synthesizes available data on their decomposition pathways, products, and the experimental methodologies used for their characterization.

Sodium this compound (Na₂S₂O₆): A Profile of Thermal Stability

Sodium this compound is a stable compound that does not undergo oxidation by permanganate, dichromate, or bromine under normal conditions.[1] Its thermal decomposition has been characterized, particularly for its dihydrate form (Na₂S₂O₆·2H₂O).

Quantitative Thermal Decomposition Data

The thermal decomposition of sodium this compound dihydrate occurs in a two-step process: dehydration followed by desulfurization.

| Compound | Step | Temperature Range (°C) | Mass Loss (%) | Products | Reference |

| Sodium this compound Dihydrate (Na₂S₂O₆·2H₂O) | Dehydration | ~90 - 150 | ~14.75 | Anhydrous Na₂S₂O₆, H₂O | [1][2] |

| Anhydrous Sodium this compound (Na₂S₂O₆) | Desulfurization | ~255 | - | Sodium Sulfate (Na₂SO₄), Sulfur Dioxide (SO₂) | [2] |

Experimental Protocols

Thermogravimetric Analysis-Differential Scanning Calorimetry (TG-DSC)

A primary technique for evaluating the thermal stability of sodium this compound is TG-DSC.

-

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of sodium this compound dihydrate.

-

Methodology: A sample of sodium this compound dihydrate is placed in an alumina crucible and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored by a thermobalance (TG), while the heat flow to the sample is measured by a differential scanning calorimeter (DSC).

-

Data Analysis: The TG curve reveals the percentage of mass loss at different temperatures, corresponding to the loss of water of crystallization and the release of sulfur dioxide. The DSC curve indicates whether these processes are endothermic or exothermic. The activation energies for dehydration and desulfurization can be calculated using methods like the Kissinger differential method and the Coats-Redfern integral method.[2]

Visualizing the Decomposition Pathway

Caption: Thermal decomposition pathway of sodium this compound dihydrate.

Sodium Dithionite (Na₂S₂O₄): A Study in Thermal Instability

In stark contrast to sodium this compound, sodium dithionite is a powerful reducing agent that exhibits significant thermal instability.[3] Its decomposition is highly dependent on the presence of air (oxygen), moisture, and the pH of its environment.

Quantitative Thermal Decomposition Data

The thermal decomposition of anhydrous sodium dithionite follows different pathways depending on the atmosphere.

| Condition | Temperature (°C) | Products | Reference |

| In Air | > 90 | Sodium Sulfate (Na₂SO₄), Sulfur Dioxide (SO₂) | [3][4] |

| In Absence of Air | > 150 | Sodium Sulfite (Na₂SO₃), Sodium Thiosulfate (Na₂S₂O₃), Sulfur Dioxide (SO₂), Sulfur (S) (trace) | [3][4] |

| Violent Decomposition | ~190 | Not specified | [5] |

In aqueous solutions, the stability of sodium dithionite is significantly influenced by pH and temperature. It is more stable in alkaline conditions.[3] In acidic or neutral solutions, it decomposes to sodium thiosulfate and sodium bisulfite.[3]

| Condition | Temperature (°C) | Products | Reference |

| Aqueous Solution (Acidic/Neutral) | Room Temperature | Sodium Thiosulfate (Na₂S₂O₃), Sodium Bisulfite (NaHSO₃) | [3] |

| Aqueous Solution (with Oxygen) | Room Temperature | Sodium Bisulfate (NaHSO₄), Sodium Bisulfite (NaHSO₃) | [4] |

| Alkaline Aqueous Solution (pH 11.5-13) | 80 - 120 | Relatively stable | [6] |

Experimental Protocols

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is particularly useful for studying the stability of sodium dithionite in aqueous solutions under various conditions.

-

Objective: To monitor the concentration of the dithionite ion (S₂O₄²⁻) in solution over time at different temperatures and pH values.

-

Methodology: A solution of sodium dithionite is prepared and maintained under anaerobic conditions. A small sample is placed on an ATR crystal (e.g., diamond), and FTIR spectra are recorded over a specific wavenumber range (e.g., 4000-525 cm⁻¹) at set time intervals. The experiment is repeated at various temperatures and pH levels.[7]

-

Data Analysis: The stability of sodium dithionite is evaluated by monitoring the intensity of the characteristic absorption peak of the dithionite ion (e.g., at 1051 cm⁻¹). A decrease in the peak height over time indicates decomposition.[7]

Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG)

DSC and TG are used to investigate the thermal hazards of solid sodium dithionite.

-

Objective: To determine the temperatures at which thermal events (like water loss and decomposition) occur and to quantify the associated heat flow.

-

Methodology: A sample of sodium dithionite (potentially the dihydrate) is heated in a crucible under a controlled atmosphere (e.g., air or nitrogen). The DSC measures the heat absorbed or released by the sample, while the TG measures the change in mass.

-

Data Analysis: The DSC curve for sodium dithionite often shows an endothermic peak around 60°C, corresponding to the loss of crystal water, followed by exothermic peaks at higher temperatures indicating decomposition.[8][9]

Visualizing the Decomposition Pathways

Caption: Thermal decomposition pathways of anhydrous sodium dithionite.

General Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for characterizing the thermal stability of a compound like sodium this compound or dithionite.

Caption: A generalized workflow for thermal stability analysis.

Conclusion

This technical guide delineates the distinct thermal stability profiles of sodium this compound and sodium dithionite. Sodium this compound is a remarkably stable compound, with its dihydrate undergoing a clean two-step decomposition to sodium sulfate at elevated temperatures. Conversely, sodium dithionite is thermally labile, with its decomposition being highly sensitive to environmental conditions such as the presence of oxygen, moisture, and pH. For researchers and professionals in drug development and other scientific fields, a clear understanding of these differences is paramount to ensure the correct application and handling of these sulfur compounds. The experimental protocols and workflows detailed herein provide a framework for the accurate characterization of their thermal properties.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. Study on Thermal Decomposition Mechanisms and Recovery of Sodium Sulfate from Manganese this compound After Carbonization [gkyj-aes-20963246.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 5. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 7. Thermal and alkali stability of sodium dithionite studied using ATR-FTIR spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Properties of Dithionate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of dithionate salts, with a focus on their synthesis, characterization, and thermal stability. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize these compounds in their work.

Core Properties of this compound Salts

This compound is the sulfur oxoanion, S₂O₆²⁻. Salts containing this anion are known as dithionates. The sulfur atoms in this compound are in the +5 oxidation state. It is important to distinguish this compound from the more commonly known dithionite (S₂O₄²⁻), which is a powerful reducing agent.[1]

Sodium this compound (Na₂S₂O₆) is a notable example of this class of compounds. It is a stable, white crystalline powder.[1] Unlike dithionites, dithionates are remarkably stable and are not readily oxidized by permanganate, dichromate, or bromine under normal conditions.[1] However, they can be oxidized to sulfates under strongly oxidizing conditions, such as boiling with a mixture of 5 M sulfuric acid and excess potassium dichromate.[1]

Thermodynamically, the oxidation of the this compound anion to sulfate is favorable, with a Gibbs free energy change of approximately -300 kJ/mol.[1] Despite this, the reaction is kinetically slow, contributing to the apparent stability of this compound salts.[1] This kinetic stability has made the this compound anion useful in the crystallization of large cation complexes in high oxidation states.[1]

Quantitative Data

The following table summarizes key quantitative properties of sodium this compound.

| Property | Value | Reference |

| Molar Mass | 206.106 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Density | 2.19 g/cm³ | [1] |

| Melting Point | Decomposes at 190 °C | [1] |

| Solubility in Water | 6.27 g/100 mL (0 °C) 15.12 g/100 mL (20 °C) 64.74 g/100 mL (100 °C) | [1] |

| Crystal Structure | Orthorhombic (dihydrate), becomes hexagonal upon losing water of crystallization at 90 °C | [1] |

Experimental Protocols

Several methods exist for the synthesis of this compound salts. Common approaches include:

-

Oxidation of Bisulfites: The oxidation of a bisulfite salt, such as sodium bisulfite, with manganese dioxide is a common laboratory and industrial method for producing sodium this compound.[1]

-

Oxidation of Thiosulfates: Dithionates can also be prepared by the oxidation of thiosulfates with a halogen, such as chlorine.[1]

A detailed experimental protocol for the synthesis of barium this compound dihydrate, which can be adapted for other this compound salts, is provided below. This method involves the reaction of manganese dioxide with sulfur dioxide to form manganese this compound, followed by a metathesis reaction with barium hydroxide.

Experimental Protocol: Synthesis of Barium this compound Dihydrate

Materials:

-

High-quality (>95%) finely powdered manganese dioxide (MnO₂)

-

Sulfur dioxide (SO₂) gas

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water

-

Ethanol

-

Carbon dioxide (CO₂) gas

Equipment:

-

500 mL suction flask

-

Gas inlet tube

-

Ice-water bath

-

Heating apparatus (e.g., steam bath)

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of Manganese this compound Solution:

-

Place 50 g of finely powdered manganese dioxide in a 500 mL suction flask containing 250 mL of deionized water.

-

Fit the flask with a gas inlet tube that extends nearly to the bottom of the vessel.

-

Cool the mixture in an ice-water bath.

-

Bubble a steady stream of sulfur dioxide gas (approximately 3 bubbles per second) through the suspension for about two hours.

-

Swirl the flask frequently during this period to ensure good mixing and maintain cooling. The black manganese dioxide will gradually be replaced by a light brown slurry of manganese this compound.

-

-

Formation of Barium this compound:

-

Heat the crude manganese this compound solution to boiling.

-

In small portions, add 160 g of barium hydroxide octahydrate.

-

Ensure the solution becomes strongly alkaline (test with litmus paper).

-

Dilute the mixture to approximately one liter with boiling water.

-

-

Removal of Excess Barium Hydroxide:

-

Pass a rapid stream of carbon dioxide gas through the boiling mixture for 15-30 minutes to precipitate excess barium hydroxide as barium carbonate.

-

-

Isolation and Crystallization of Barium this compound:

-

Cool the slurry to about 50 °C and filter to remove the manganese hydroxide and barium carbonate precipitates.

-

Wash the filter cake with 150 mL of boiling water and combine the filtrates.

-

Evaporate the combined filtrates on a steam bath to a volume of about 30 mL.

-

Isolate the resulting crystals by filtration without washing. Barium this compound tends to form supersaturated solutions, so scratching the sides of the vessel may be necessary to induce crystallization.

-

Precipitate any remaining barium this compound from the mother liquor by adding 50 mL of ethanol.

-

-

Drying:

-

Dry the collected crystals in air. The expected yield is 70-75%.

-

Visualizations

The following diagram illustrates a common synthesis pathway for sodium this compound via the oxidation of sodium bisulfite with manganese dioxide.

Caption: Synthesis of sodium this compound.

Upon heating, metal dithionates typically decompose to yield the corresponding metal sulfate and sulfur dioxide. The following diagram illustrates this general decomposition pathway.

Caption: Thermal decomposition of a metal this compound.

References

A Technical Guide to the Aqueous Solubility of Potassium Dithionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of potassium dithionate (K₂S₂O₆). The information is curated for professionals in research and development who require precise data on the physicochemical properties of this inorganic compound. This document presents quantitative solubility data, detailed experimental protocols for its determination, and logical workflows to support laboratory investigations.

Quantitative Solubility Data

The solubility of potassium this compound in water is temperature-dependent. The available quantitative data from the CRC Handbook of Chemistry and Physics is summarized in the table below.[1][2] This data is fundamental for preparing solutions of known concentrations and for understanding the behavior of potassium this compound in aqueous systems.

| Temperature (°C) | Solubility (g / 100 g of water) |

| 0 | 2.59 |

| 20 | 6.64 |

| 100 | 63.3 |

Data sourced from the CRC Handbook of Chemistry and Physics.[1][2]

Physicochemical Properties

-

Chemical Formula : K₂S₂O₆[2]

-

Molar Mass : 238.32 g/mol [2]

-

Appearance : Colorless hexagonal crystals[2]

-

Decomposition Temperature : 258-300 °C[2]

-

Solubility in other solvents : Insoluble in ethanol.[2]

Experimental Protocols

This section details the methodologies for the preparation of potassium this compound and the determination of its aqueous solubility.

Preparation of Potassium this compound Dihydrate

A common method for the synthesis of potassium this compound involves the reaction of potassium metabisulfite with a silver nitrate solution, followed by purification steps.

Materials:

-

Potassium metabisulfite (K₂S₂O₅)

-

Potassium hydroxide (KOH)

-

Phenolphthalein indicator

-

Silver nitrate (AgNO₃)

-

95% Ethanol

-

Acetone

-

Distilled water

Procedure:

-

Prepare a solution of 100g of potassium hydroxide in one liter of water.

-

Add 44g of potassium metabisulfite to this solution.

-

Add 5 drops of phenolphthalein indicator and adjust with a 10% potash solution until a faint pink color persists.

-

Dilute the resulting solution to 500ml with water.

-

While stirring mechanically, add a solution of 65g of silver nitrate in 75ml of water.

-

Slowly heat the mixture to its boiling point. The initial white precipitate of silver sulfite will be replaced by a greyish mass of crystalline silver.

-

Filter the hot solution through a large suction funnel and wash the silver residue twice with 50ml of boiling water.

-

Combine the filtrate and washings and concentrate by heating with continuous stirring to a volume of approximately 350-400ml.

-

To the hot filtrate (75-80°C), add 100ml of boiling 95% alcohol.

-

Cool the solution to induce crystallization of potassium this compound.

-

Isolate the crystals by filtration, wash with 95% ethanol and then with acetone, and air-dry.

Determination of Aqueous Solubility by the Gravimetric Method

The gravimetric method is a reliable technique for determining the solubility of a stable, non-volatile salt like potassium this compound. It involves preparing a saturated solution, taking a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

Potassium this compound crystals

-

Distilled water

-

Constant temperature water bath or incubator

-

Thermostatically controlled shaker

-

Calibrated thermometer

-

Syringe with a membrane filter (e.g., 0.45 µm)

-

Pre-weighed, dry glass vials with caps

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium this compound crystals to a known volume of distilled water in a sealed container. The presence of undissolved crystals at the bottom is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is fully saturated.

-

-

Sampling:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully draw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization.

-

Attach a membrane filter to the syringe and dispense a known mass of the saturated solution into a pre-weighed, dry glass vial. Record the mass of the vial and the solution.

-

-

Drying and Weighing:

-

Place the uncapped vial containing the sample in a drying oven set to a temperature below the decomposition temperature of potassium this compound (e.g., 110°C).

-

Dry the sample to a constant mass. This is achieved when consecutive weighings of the vial after cooling in a desiccator show no further decrease in mass.

-

Record the final mass of the vial containing the dry potassium this compound.

-

-

Calculation:

-

Calculate the mass of the water in the sample by subtracting the mass of the dry potassium this compound from the initial mass of the solution.

-

Express the solubility in grams of potassium this compound per 100 g of water using the following formula:

Solubility = (mass of dry K₂S₂O₆ / mass of water) x 100

-

Diagrams

The following diagrams illustrate the logical workflow for the experimental determination of potassium this compound solubility.

Caption: Experimental workflow for determining the aqueous solubility of potassium this compound.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of the Dithionate Ion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of the dithionate ion (S₂O₆²⁻). It details the ion's molecular structure and symmetry, presents key vibrational frequencies obtained from Raman and infrared spectroscopy, and outlines the experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who utilize vibrational spectroscopy for molecular characterization.

Molecular Structure and Symmetry of the this compound Ion

The this compound ion, [O₃SSO₃]²⁻, consists of two sulfur atoms single-bonded to each other, with each sulfur atom also bonded to three oxygen atoms. The ion possesses a staggered conformation in its hydrated sodium salt (Na₂S₂O₆·2H₂O), leading to a high degree of symmetry.[1]

The point group for the this compound ion is D₃d. This high symmetry dictates the number and activity of its vibrational modes in both Raman and infrared spectroscopy. The vibrational modes are distributed among the symmetry species of the D₃d point group as follows: 3A₁g + A₁u + 2A₂u + 3Eg + 3Eu.

The activity of these modes is governed by selection rules:

-

Raman Active Modes: A₁g and Eg modes are Raman active. Therefore, 3A₁g and 3Eg modes are expected in the Raman spectrum.

-

Infrared Active Modes: A₂u and Eu modes are infrared active. Thus, 2A₂u and 3Eu modes are expected in the infrared spectrum.

-

Inactive Modes: The A₁u mode is inactive in both Raman and infrared spectroscopy.

This mutual exclusion of Raman and infrared activity for the g (gerade) and u (ungerade) modes is a direct consequence of the centrosymmetric nature of the D₃d point group.

Caption: Molecular structure of the this compound ion (S₂O₆²⁻).

Vibrational Frequency Data

The following tables summarize the fundamental vibrational frequencies of the this compound ion as observed in Raman and infrared spectra. The assignments are based on the D₃d point group symmetry.

Table 1: Raman Active Vibrational Modes of the this compound Ion

| Wavenumber (cm⁻¹) | Symmetry Species | Assignment |

| ~1098 | A₁g | Symmetric SO₃ stretch |

| ~290 | A₁g | S-S stretch |

| Data not available | A₁g | SO₃ rock |

| Data not available | Eg | Asymmetric SO₃ stretch |

| Data not available | Eg | SO₃ deformation |

| Data not available | Eg | SO₃ rock |

Note: A complete dataset from primary literature sources could not be fully retrieved. The provided values are based on available references.[2]

Table 2: Infrared Active Vibrational Modes of the this compound Ion

| Wavenumber (cm⁻¹) | Symmetry Species | Assignment |

| Data not available | A₂u | SO₃ torsion |

| Data not available | A₂u | SO₃ rock |

| Data not available | Eu | Asymmetric SO₃ stretch |

| Data not available | Eu | SO₃ deformation |

| Data not available | Eu | SO₃ rock |

Note: A complete dataset from primary literature sources could not be fully retrieved.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for obtaining Raman and infrared spectra of this compound salts.

Raman Spectroscopy of Aqueous this compound Solutions

Raman spectroscopy is well-suited for the analysis of aqueous solutions as water is a weak Raman scatterer.

Methodology:

-

Sample Preparation: Prepare a solution of a this compound salt (e.g., Na₂S₂O₆) in deionized water. The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Instrumentation:

-

Spectrometer: A high-resolution Raman spectrometer equipped with a charge-coupled device (CCD) detector.

-

Light Source: A monochromatic laser, typically in the visible or near-infrared range (e.g., 532 nm or 785 nm), is used for excitation.

-

Sample Holder: The aqueous solution is placed in a glass vial or a cuvette.

-

-

Data Acquisition:

-

The laser beam is focused onto the sample.

-

The scattered light is collected, typically at a 90° or 180° (backscattering) geometry.

-

A filter is used to remove the strong Rayleigh scattering.

-

The Raman scattered light is dispersed by a grating and detected by the CCD.

-

Multiple spectra are often acquired and averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The obtained spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

-

The positions and relative intensities of the peaks are determined.

-

The observed peaks are assigned to the specific vibrational modes of the this compound ion based on theoretical calculations and comparison with literature data.

-

Infrared Spectroscopy of Solid this compound Salts (KBr Pellet Method)

For solid samples, the potassium bromide (KBr) pellet technique is a common method for obtaining high-quality infrared spectra.

Methodology:

-

Sample Preparation:

-

Thoroughly dry both the this compound salt sample and spectroscopic grade KBr powder to prevent interference from water absorption bands.

-

In an agate mortar, grind a small amount of the this compound salt (typically 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of several tons. This causes the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.

-

-

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Holder: A holder designed for solid pellets.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

-

-

Data Analysis:

-

The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum.

-

The absorption bands are identified, and their positions and intensities are recorded.

-

The observed bands are assigned to the vibrational modes of the this compound ion.

-

Caption: Generalized workflow for vibrational spectroscopy of this compound salts.

References

An In-depth Technical Guide on the Thermodynamic Properties of the Dithionate Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dithionate anion, S₂O₆²⁻, is a sulfur oxyanion that plays a role in various chemical processes. Despite its kinetic stability, its thermodynamic properties are crucial for understanding its reactivity, stability, and potential applications, particularly in contexts relevant to drug development and materials science. This technical guide provides a comprehensive overview of the available thermodynamic data for the this compound anion, details on its redox behavior, and insights into the experimental methodologies used to determine these properties.

Core Thermodynamic Properties

A summary of the key thermodynamic properties for the aqueous this compound anion at standard conditions (298.15 K and 1 bar) is presented below. It is important to note that while some values are available, a complete and authoritatively corroborated dataset remains a subject of ongoing research.

| Thermodynamic Property | Symbol | Value | Unit |

| Standard Enthalpy of Formation | ΔH°f | -1198.3 | kJ·mol⁻¹ |

| Standard Gibbs Free Energy of Formation | ΔG°f | Data not readily available | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | Data not readily available | J·mol⁻¹·K⁻¹ |

| Heat Capacity | Cp | Data not readily available | J·mol⁻¹·K⁻¹ |

Note: The value for the standard enthalpy of formation is sourced from a publicly available data compilation; however, cross-verification with peer-reviewed literature is recommended.

Redox Chemistry and Stability

The this compound anion is characterized by a sulfur-sulfur bond, with each sulfur atom in a +5 oxidation state. While kinetically stable, it is thermodynamically unstable with respect to oxidation.

Oxidation to Sulfate

A significant aspect of this compound's thermodynamic profile is its propensity to oxidize to sulfate (SO₄²⁻). The Gibbs free energy change for this reaction is notably negative, indicating a spontaneous process under standard conditions.

S₂O₆²⁻(aq) + 2H₂O(l) → 2SO₄²⁻(aq) + 4H⁺(aq) + 2e⁻

The Gibbs free energy change (ΔG°) for the oxidation of the this compound anion to sulfate is approximately -300 kJ/mol[1]. This thermodynamic instability is contrasted by its considerable kinetic stability, which allows for its isolation and use in various applications[1].

Reduction to Sulfite

Strong reducing agents can reduce this compound to sulfite (SO₃²⁻).

S₂O₆²⁻(aq) + 2e⁻ → 2SO₃²⁻(aq)

The standard redox potential for this and other related reactions involving this compound is not well-documented in readily available literature, highlighting an area for further experimental investigation.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of ions like this compound relies on a combination of calorimetric and electrochemical techniques. While specific detailed protocols for this compound are not abundant in the literature, the following methodologies represent the standard approaches that would be employed.

Calorimetry

Calorimetry is the primary method for determining the enthalpy of formation. For an ion in solution, this is typically achieved through measuring the enthalpy of reaction of a soluble salt of the ion.

Workflow for Calorimetric Determination of Enthalpy of Formation:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dithionate from Sulfur Dioxide

For Researchers, Scientists, and Drug Development Professionals

Application Note: Principles of Dithionate Synthesis

Introduction

This compound (S₂O₆²⁻) is a sulfur oxyanion where sulfur exists in a +5 oxidation state. It is a stable compound, not readily oxidized or reduced, making it distinct from other more reactive sulfur species. A common point of confusion is the distinction between this compound and dithionite (S₂O₄²⁻). This compound is synthesized through the oxidation of sulfur(IV) species like sulfur dioxide (SO₂), while dithionite is a powerful reducing agent produced by the reduction of SO₂.[1] This document provides detailed protocols for the synthesis of this compound from sulfur dioxide, focusing on established oxidative methods.

Core Chemical Principles

The synthesis of this compound from sulfur dioxide fundamentally involves the controlled oxidation of sulfur from a +4 state to a +5 state. The key challenge is to facilitate the S-S bond formation to create the [O₃SSO₃]²⁻ structure, while avoiding complete oxidation to the more thermodynamically stable sulfate (SO₄²⁻), where sulfur is in a +6 state.

The most effective and widely cited method involves the use of manganese dioxide (MnO₂) as an oxidant. The mechanism is believed to proceed through a one-electron transfer step, which is crucial for this compound formation.[2] The reaction can be represented as:

2SO₂ + MnO₂ → MnS₂O₆

Alternatively, using an aqueous solution of sodium bisulfite (a salt of sulfurous acid):

2NaHSO₃ + MnO₂ → Na₂S₂O₆ + MnO + H₂O [1]

Factors Influencing this compound Yield

Several factors govern the efficiency of this compound synthesis and the minimization of sulfate byproducts:

-

Oxidant Choice : While strong oxidants can convert SO₂ to sulfate, manganese dioxide is particularly effective for this compound synthesis due to its ability to participate in single-electron transfer steps.[2]

-

pH : The pH of the reaction medium influences the equilibrium between dissolved SO₂, bisulfite (HSO₃⁻), and sulfite (SO₃²⁻). The formation of this compound is sensitive to pH, with acidic conditions generally favoring the reaction.[2][3]

-

Temperature : Low temperatures (typically below 10°C) are often employed to control the reaction rate and improve the selectivity for this compound over sulfate.[3]

-

Oxygen Content : In processes involving air, the ratio of oxygen to sulfur dioxide can impact the competitive oxidation of SO₂ to sulfate, potentially reducing the yield of this compound.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and control of this compound.

Table 1: Reaction Parameters for this compound Synthesis and Control

| Parameter | Condition | Effect on this compound Formation | Reference |

|---|---|---|---|

| Temperature | > 60°C | Higher temperatures can inhibit this compound formation in some systems. | [3] |

| pH | < 3 | Lower pH can inhibit the formation of manganese this compound. | [3] |

| Gaseous Oxygen | > 10% | Increased oxygen content can inhibit this compound formation. | [3] |

| H₂SO₄ Concentration | 1.81 mol L⁻¹ | Optimal for the oxidative removal of this compound (reverse reaction). | [4] |

| MnO₂ Dosage | 21.7 g L⁻¹ | Optimal for the oxidative removal of this compound (reverse reaction). |[4] |

Table 2: Reported Yields for this compound Synthesis

| Synthesis Method | Oxidant | Reported Yield | Notes |

|---|

| Chemical Oxidation | Manganese Dioxide (Pyrolusite) | 65% - 85% | Considered the most satisfactory method for high yields. |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via MnO₂ Oxidation

This protocol details the synthesis of manganese this compound, which can then be converted to other this compound salts.

3.1.1 Materials and Reagents

-

Manganese Dioxide (MnO₂), high-purity, powdered (pyrolusite)

-

Sulfur Dioxide (SO₂) gas

-

Deionized Water

-

Ice

-

Calcium Hydroxide (Ca(OH)₂) (for preparation of calcium this compound)

-

Sodium Carbonate (Na₂CO₃) (for preparation of sodium this compound)

-

Three-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Gas delivery tube

-

Thermometer

-

Buchner funnel and filter flask

3.1.2 Equipment Setup

-

Assemble the three-necked flask with the mechanical stirrer in the central neck, and the gas delivery tube and thermometer in the side necks. Ensure the gas delivery tube reaches near the bottom of the flask.

-

Place the flask in a large ice bath to maintain a low temperature.

3.1.3 Reaction Procedure

-

Place 500 mL of deionized water into the reaction flask and cool it to below 10°C using the ice bath.

-

Begin bubbling SO₂ gas through the water while stirring continuously. Continue until the solution is saturated with SO₂, maintaining the temperature below 10°C.

-

Once saturated, begin adding 80 g of powdered manganese dioxide in small portions (1-2 g at a time).

-

Maintain rapid agitation and keep the solution saturated with SO₂ by continuing a slow stream of the gas throughout the addition of MnO₂.

-

After all the MnO₂ has been added, continue stirring the reaction mixture for 1-2 hours, ensuring the temperature remains low. The reaction is complete when the black MnO₂ has been consumed, resulting in a solution of manganese this compound (MnS₂O₆).

3.1.4 Workup and Purification for this compound Salts

-

For Calcium this compound (CaS₂O₆):

-

Filter the reaction mixture to remove any unreacted solids.

-

To the filtrate, slowly add a slurry of calcium hydroxide (Ca(OH)₂) with constant stirring. This precipitates manganese as manganese hydroxide (Mn(OH)₂).

-

Reaction: MnS₂O₆ + Ca(OH)₂ → CaS₂O₆ + Mn(OH)₂

-

-

Filter off the Mn(OH)₂ precipitate. The resulting filtrate is a solution of calcium this compound.

-

The solution can be concentrated by gentle heating and cooled to crystallize calcium this compound dihydrate (CaS₂O₆·2H₂O).

-

-

For Sodium this compound (Na₂S₂O₆):

-

From the calcium this compound solution, add a stoichiometric amount of sodium carbonate. This will precipitate calcium carbonate (CaCO₃).

-

Reaction: CaS₂O₆ + Na₂CO₃ → Na₂S₂O₆ + CaCO₃

-

-

Filter off the CaCO₃ precipitate. The filtrate is a solution of sodium this compound.

-

Concentrate the solution and cool to crystallize sodium this compound dihydrate (Na₂S₂O₆·2H₂O).

-

Protocol 2: Electrochemical Synthesis of this compound (General Method)

This protocol provides a general framework for the anodic oxidation of sulfite to this compound.[5] Optimization of specific parameters (electrode material, potential, current density, pH) is required.

3.2.1 Materials and Reagents

-

Sodium Sulfite (Na₂SO₃)

-

Supporting Electrolyte (e.g., Sodium Sulfate, Na₂SO₄)

-

Deionized Water

-

Acids/Bases for pH adjustment (e.g., H₂SO₄, NaOH)

-

Divided electrochemical H-cell

-

Anode (e.g., Platinum, Gold)

-

Cathode (e.g., Platinum, Graphite)

-

Ion-exchange membrane (e.g., Nafion)

-

Potentiostat/Galvanostat

-

pH meter

3.2.2 Procedure

-

Prepare the catholyte and anolyte. The anolyte consists of a solution of sodium sulfite in deionized water with a supporting electrolyte. The catholyte is typically a solution of the supporting electrolyte.

-

Adjust the pH of the anolyte. Studies suggest that a pH range of 2 to 11 may favor this compound formation on a gold electrode.[5]

-

Assemble the H-cell, separating the anode and cathode compartments with the ion-exchange membrane.

-

Fill the compartments with their respective solutions and place the electrodes.

-

Apply a constant potential or current and monitor the reaction. The anodic process involves the oxidation of sulfite. A proposed mechanism involves the dimerization of sulfite radicals to form this compound.[5]

-

Reaction: 2SO₃²⁻ → S₂O₆²⁻ + 2e⁻

-

-

The reaction progress can be monitored by periodically analyzing the anolyte for this compound and sulfate concentration using methods described below.

Protocol 3: Analytical Quantification of this compound

While many methods exist for sulfur oxyanions, ion chromatography is a reliable and direct method for quantifying this compound.

3.3.1 Instrumentation and Reagents

-

Ion Chromatograph (IC) system with a conductivity detector.

-

Anion-exchange column.

-

Eluent (e.g., sodium carbonate/bicarbonate solution).

-

This compound standard for calibration.

-

Deionized water for sample dilution.

3.3.2 Procedure

-

Calibration: Prepare a series of standard solutions of known this compound concentrations. Run these standards on the IC to generate a calibration curve.

-

Sample Preparation: Dilute the reaction mixture to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

Analysis: Inject the prepared sample into the IC system.

-

Quantification: Identify the this compound peak based on its retention time (as determined from the standards). Quantify the concentration using the calibration curve. This method can also simultaneously quantify sulfite and sulfate byproducts.

Visualizations

References

Dithionate as a Counterion in Crystallography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithionate (S₂O₆²⁻) is a sulfur oxyanion that can serve as a useful counterion in the crystallization of various chemical compounds. Its unique properties, including its stability and ability to form well-defined crystal lattices, make it a valuable tool for crystallographers.[1] It is important to distinguish this compound from the chemically distinct dithionite (S₂O₄²⁻), a reducing agent.[1][2] This document provides detailed application notes and protocols for the use of this compound as a counterion in the crystallography of coordination complexes and other small molecules, and discusses its potential, though less documented, application in protein crystallography.

Key Applications

The primary applications of this compound as a counterion in crystallography include:

-

Crystallization of Large Cationic Complexes: this compound is particularly effective in forming single crystals of large, high-oxidation-state metal complexes. The resulting this compound salts are often kinetically stable, which is advantageous for successful crystallographic analysis.[1]

-

Crystal Habit Modification: The presence of this compound ions in a crystallization solution can influence the growth of crystals, leading to changes in their morphology (habit). This can be exploited to obtain crystals with more desirable shapes for diffraction experiments.

-

Formation of Novel Crystalline Materials: this compound can be incorporated into the crystal lattice to create new hybrid organic-inorganic materials with interesting structural and physical properties.

Data Presentation: Crystallographic Data of this compound-Containing Crystals

The following table summarizes crystallographic data for select compounds crystallized with this compound as a counterion. This data can serve as a reference for researchers working with similar systems.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| bis[bis(2-hydroxy-3-methoxybenzaldehyde thiosemicarbazonato)cobalt(III)] this compound-dimethylformamide-methanol (1/4/3) | [Co(C₉H₁₀N₃O₂S)₂]₂(S₂O₆)·4C₃H₇NO·3CH₃OH | Triclinic | P-1 | 13.313(3) | 14.072(3) | 21.603(4) | 99.49(3) | |

| Guanidinium this compound | [C(NH₂)₃]₂(S₂O₆) | Trigonal | P-31c | 9.537(2) | 9.537(2) | 14.474(4) | 120 | |

| Sodium this compound dihydrate | Na₂S₂O₆·2H₂O | Orthorhombic | Pnma | 6.42 | 10.75 | 10.62 | 90 |

Experimental Protocols

Protocol 1: Crystallization of a Coordination Complex with this compound Counterion

This protocol provides a general guideline for the crystallization of a cationic metal complex using this compound as the counterion. The specific conditions will need to be optimized for each target molecule.

Materials:

-

Target cationic metal complex (e.g., a chloride or nitrate salt)

-

Sodium this compound (Na₂S₂O₆) or potassium this compound (K₂S₂O₆)

-

Suitable solvents for the metal complex and the this compound salt (e.g., water, methanol, ethanol, acetonitrile, DMF)

-

Crystallization vials or tubes

-

Filtration apparatus

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a saturated or near-saturated solution of your target metal complex in a suitable solvent.

-

Prepare a separate saturated or near-saturated solution of sodium or potassium this compound in a compatible solvent.

-

-

Counterion Exchange (if necessary):

-

If starting from a salt of the metal complex with a different anion, a counterion exchange may be performed. A common method is to dissolve both the metal complex salt and a stoichiometric amount of the this compound salt in a solvent where the byproduct salt (e.g., NaCl) is insoluble.

-

Stir the mixture for a period to allow for precipitation of the byproduct.

-

Filter the solution to remove the precipitate, yielding a solution of the metal complex with the this compound counterion.

-

-

Crystallization Setup (Vapor Diffusion Method):

-

Hanging Drop:

-

Pipette 1-2 µL of the metal complex-dithionate solution onto a siliconized coverslip.

-

Pipette 1-2 µL of a precipitant solution (e.g., a solution containing a higher concentration of a less-polar solvent like isopropanol or acetone) into the drop.

-

Invert the coverslip over a reservoir containing a larger volume of the precipitant solution. Seal the well.

-

-

Sitting Drop:

-

Pipette a larger volume (e.g., 100-500 µL) of the precipitant solution into the reservoir of a sitting drop vapor diffusion plate.

-

Pipette 1-2 µL of the metal complex-dithionate solution onto the sitting drop post.

-

Pipette 1-2 µL of the reservoir solution into the drop. Seal the well.

-

-

-

Crystallization Setup (Slow Evaporation Method):

-

Place the filtered metal complex-dithionate solution in a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

-

Allow the solvent to evaporate slowly in a vibration-free environment.

-

-

Crystal Growth and Harvesting:

-

Monitor the crystallization experiments periodically for crystal growth.

-

Once suitable crystals have formed, carefully harvest them using a cryo-loop or a fine needle.

-

Protocol 2: Crystal Habit Modification of Sodium Chlorate using this compound

This protocol is based on studies of the effect of sodium this compound on the crystal morphology of sodium chlorate.

Materials:

-

Sodium chlorate (NaClO₃)

-

Sodium this compound (Na₂S₂O₆)

-

Deionized water

-

Crystallization dish or beaker

-

Stir plate and stir bar (optional, for solution preparation)

Procedure:

-

Prepare a Saturated Sodium Chlorate Solution:

-

Dissolve sodium chlorate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) until saturation is reached.

-

Allow the solution to cool to room temperature. Some solid should precipitate out, confirming saturation.

-

-

Introduce Sodium this compound:

-

Prepare a stock solution of sodium this compound in deionized water.

-

Add a specific amount of the sodium this compound stock solution to the saturated sodium chlorate solution to achieve the desired impurity concentration (e.g., 100-1000 ppm).

-

-

Crystallization:

-

Allow the solution to stand undisturbed at a constant temperature.

-

Alternatively, employ a slow cooling method by placing the solution in a controlled temperature bath and gradually decreasing the temperature.

-

-

Observation:

-

Observe the morphology of the resulting sodium chlorate crystals. In the presence of this compound, a transition from the typical cubic habit to a tetrahedral morphology is expected.

-

Mandatory Visualizations

Caption: Workflow for Crystallizing a Coordination Complex with this compound.

Caption: Influence of this compound on Crystal Habit Modification.

Concluding Remarks

This compound is a valuable, though perhaps underutilized, counterion in the field of crystallography. Its stability and ability to promote the crystallization of challenging cationic complexes make it a useful addition to the crystallographer's toolkit. While its application in protein crystallography is not well-documented, the principles outlined in these notes may provide a starting point for exploring its potential in this area. The provided protocols offer a foundation for the use of this compound, and researchers are encouraged to adapt and optimize these methods for their specific systems.

References

Applications of Dithionate in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of the dithionate anion (S₂O₆²⁻) in coordination chemistry. It covers its role as a ligand and a counter-ion, and includes experimental protocols for the synthesis of this compound-containing coordination complexes, along with key characterization data.

Introduction to this compound in Coordination Chemistry

The this compound anion, [O₃SSO₃]²⁻, is a sulfur oxoanion that has found unique applications in coordination chemistry. Its ability to act as a bidentate ligand, a non-coordinating counter-ion, and a bridging unit in coordination polymers makes it a versatile component in the design and synthesis of novel metal complexes. The stability of the this compound ion in aqueous solutions and its resistance to oxidation and reduction under many conditions contribute to its utility in the crystallization and characterization of coordination compounds.[1]

The coordination of the this compound anion to a metal center typically occurs through two of its oxygen atoms, allowing it to function as a chelating or bridging ligand. When not directly coordinated to the metal center, its size, charge, and ability to form hydrogen bonds can influence the crystal packing and overall structure of the coordination compound.

Key Applications

The applications of this compound in coordination chemistry can be broadly categorized as follows:

-

As a Coordinating Ligand: this compound can directly bind to metal centers, acting as a bidentate ligand. This mode of interaction is observed in various cobalt and chromium complexes.

-

As a Counter-ion: Due to its charge and stability, the this compound anion is frequently employed as a counter-ion to stabilize cationic coordination complexes. Its presence can influence the crystal lattice and the properties of the resulting material.

-

In the Formation of Coordination Polymers: The ability of the this compound ion to bridge metal centers allows for the construction of extended one-, two-, or three-dimensional coordination polymers.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-containing coordination compounds.

Table 1: Crystallographic Data of Selected this compound Coordination Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| di-µ-hydroxo-bis[bis(ethylenediamine)chromium(III)] this compound | Monoclinic | P2₁/c | 8.332(2) | 18.42(2) | 10.02(1) | 113.4(1) | 2 | |

| [Co(NH₃)₅(S₂O₆)]Cl | Orthorhombic | Pnma | 13.34 | 10.58 | 6.88 | 90 | 4 | |

| K₄[Co(CN)₅(S₂O₆)]·4H₂O | Monoclinic | P2₁/n | 14.87 | 11.23 | 9.54 | 108.3 | 4 |

Table 2: Spectroscopic and Magnetic Properties of Selected this compound Coordination Compounds

| Compound | Key IR Peaks (cm⁻¹) (S-O stretching) | UV-Vis λₘₐₓ (nm) (d-d transitions) | Magnetic Moment (μₑբբ, B.M.) | Ref. |

| di-µ-hydroxo-bis[bis(ethylenediamine)chromium(III)] this compound | 1240, 1030, 980, 650 | 485, 360 | 3.85 per Cr(III) | |

| [Co(NH₃)₅(S₂O₆)]Cl | 1255, 1020, 995, 640 | 510, 355 | Diamagnetic |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound-containing coordination complexes.

Protocol 1: Synthesis of di-µ-hydroxo-bis[bis(ethylenediamine)chromium(III)] this compound

Objective: To synthesize the dinuclear chromium(III) complex with this compound as the counter-ion.

Materials:

-

cis-[Cr(en)₂Cl₂]Cl (1.0 g)

-

Silver(I) oxide (Ag₂O) (0.8 g)

-

Sodium this compound (Na₂S₂O₆) (0.5 g)

-

Deionized water

-

Ethanol

Procedure:

-

Suspend cis-[Cr(en)₂Cl₂]Cl (1.0 g) in 20 mL of deionized water.

-

Add silver(I) oxide (0.8 g) to the suspension and stir the mixture vigorously in the dark for 1 hour. This will precipitate silver chloride.

-

Filter the mixture to remove the precipitated AgCl. The filtrate contains the diaqua complex, [Cr(en)₂(H₂O)₂]³⁺.

-

To the filtrate, add a concentrated aqueous solution of sodium this compound (0.5 g in 5 mL of water).

-

Allow the solution to stand at room temperature. Red-violet crystals of di-µ-hydroxo-bis[bis(ethylenediamine)chromium(III)] this compound will slowly form over a period of 24-48 hours.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, followed by ethanol.

-

Dry the crystals in a desiccator over anhydrous calcium chloride.

Expected Yield: Approximately 65%

Characterization:

-

Infrared Spectroscopy: Confirm the presence of the this compound anion by characteristic S-O stretching vibrations around 1240, 1030, 980, and 650 cm⁻¹.

-

UV-Vis Spectroscopy: The electronic spectrum in aqueous solution should show d-d transitions characteristic of octahedral Cr(III) at approximately 485 nm and 360 nm.

-

Magnetic Susceptibility: The magnetic moment should be consistent with a high-spin d³ configuration for each chromium(III) ion.

Protocol 2: Synthesis of Pentaammine(dithionato)cobalt(III) Chloride

Objective: To synthesize a cobalt(III) complex where this compound acts as a bidentate ligand.

Materials:

-

[Co(NH₃)₅Cl]Cl₂ (2.0 g)

-

Sodium this compound (Na₂S₂O₆) (1.5 g)

-

Aqueous ammonia (0.1 M)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve [Co(NH₃)₅Cl]Cl₂ (2.0 g) in 50 mL of 0.1 M aqueous ammonia by gentle warming.

-

Filter the solution to remove any insoluble impurities.

-

To the warm filtrate, add a solution of sodium this compound (1.5 g) in 15 mL of deionized water.

-

Heat the resulting solution on a water bath at 60-70 °C for 2 hours. The color of the solution will change from red to orange-red.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath.

-

Rose-red crystals of [Co(NH₃)₅(S₂O₆)]Cl will precipitate.

-

Collect the crystals by filtration and wash them with a small amount of ice-cold water, followed by ethanol, and finally diethyl ether.

-

Dry the product in a vacuum desiccator.

Expected Yield: Approximately 55%

Characterization:

-

Infrared Spectroscopy: The IR spectrum will show characteristic peaks for coordinated this compound, which will be shifted compared to the free ion. Look for bands around 1255, 1020, 995, and 640 cm⁻¹.

-

UV-Vis Spectroscopy: The electronic spectrum should display two absorption bands around 510 nm and 355 nm, which are typical for octahedral Co(III) complexes.

Visualizations

The following diagrams illustrate key experimental workflows and the coordination behavior of the this compound anion.

Caption: Workflow for the synthesis of a Cr(III) dimer with this compound.

Caption: Synthesis workflow for a Co(III) complex with this compound ligand.

Caption: Coordination behavior of the this compound anion in metal complexes.

References

Application Notes and Protocols: Dithionate in the Synthesis of Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the dithionate anion (S₂O₆²⁻) as a ligand in the synthesis of metal complexes. The protocols outlined below are based on established methods and offer guidance for the preparation and characterization of various transition metal this compound compounds.

Introduction

The this compound anion, [O₃SSO₃]²⁻, is a sulfur oxoanion that can function as a bidentate ligand, coordinating to metal centers through two of its oxygen atoms. Aqueous solutions of dithionates are notably stable and can be boiled without decomposition. Generally, this compound compounds are resistant to oxidation and reduction under mild conditions. The synthesis of metal this compound complexes often involves the reaction of a soluble metal salt with a this compound salt, leading to the precipitation or crystallization of the desired complex. These complexes are of interest for their potential applications in materials science and catalysis.

Data Presentation: Physicochemical Properties of Metal this compound Complexes

The following table summarizes key quantitative data for several first-row transition metal this compound complexes. This information is crucial for the identification and characterization of these compounds.

| Complex Formula | Metal Ion | Molar Mass ( g/mol ) | Color | Decomposition Range (°C) | Key Decomposition Products | Reference |

| CoS₂O₆·6H₂O | Co(II) | 325.12 | Pink | 100-300 | CoSO₄, SO₂, H₂O | [1] |

| NiS₂O₆·6H₂O | Ni(II) | 324.88 | Green | 100-320 | NiSO₄, SO₂, H₂O | [1] |

| CuS₂O₆·3.5H₂O | Cu(II) | 286.73 | Blue | 90-310 | CuSO₄, SO₂, H₂O | [1] |

| ZnS₂O₆·6H₂O | Zn(II) | 331.60 | White | 100-310 | ZnSO₄, SO₂, H₂O | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of representative metal this compound complexes are provided below.

Protocol 1: General Synthesis of Metal this compound Hydrates via Metathesis

This protocol describes a general method for the synthesis of cobalt(II), nickel(II), copper(II), and zinc(II) this compound hydrates from the corresponding metal sulfates and barium this compound.

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Zinc(II) sulfate heptahydrate (ZnSO₄·7H₂O)

-

Barium this compound dihydrate (BaS₂O₆·2H₂O)

-

Deionized water

-

Ethanol

-

Diethyl ether

Equipment:

-

Beakers

-

Magnetic stirrer and stir bars

-

Heating plate

-